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Compound of Interest

Compound Name: 3-(4-Nitrophenyl)piperidine

Cat. No.: B172221

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(4-Nitrophenyl)piperidine, a
heterocyclic amine of interest in medicinal chemistry. Due to the limited availability of public
data on this specific isomer, this guide also draws upon information regarding the broader class
of nitrophenylpiperidines and general synthetic methodologies for 3-substituted piperidines to
provide a thorough context for researchers.

Core Molecular Data

The fundamental physicochemical properties of 3-(4-Nitrophenyl)piperidine are summarized
below. It is important to note that while the molecular formula and weight are precise, other
physical properties may vary slightly between different isomers of nitrophenylpiperidine.

Property Value Source
Molecular Formula C11H14N202 N/A
Molecular Weight 206.24 g/mol N/A

Synthesis of 3-Arylpiperidines: A General Approach

While a specific, detailed experimental protocol for the synthesis of 3-(4-
Nitrophenyl)piperidine is not readily available in the public domain, a general and modern
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approach for the synthesis of 3-arylpiperidines involves the catalytic functionalization of
pyridine derivatives. One such method is the rhodium-catalyzed asymmetric reductive Heck
reaction.[1][2][3][4] This strategy allows for the creation of enantioenriched 3-substituted
piperidines from readily available starting materials.[1][2][3][4]

A plausible synthetic workflow for obtaining a 3-arylpiperidine, such as 3-(4-
Nitrophenyl)piperidine, is outlined below. This process begins with the partial reduction of
pyridine, followed by a rhodium-catalyzed asymmetric carbometalation, and concludes with a
final reduction step to yield the saturated piperidine ring.[1][2]

General Synthesis of 3-Arylpiperidines
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A generalized workflow for the synthesis of 3-arylpiperidines.
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Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of 3-(4-
Nitrophenyl)piperidine are not extensively reported in peer-reviewed literature. However, a
general procedure for the key rhodium-catalyzed cross-coupling step to form the 3-substituted
tetrahydropyridine intermediate is provided below, adapted from a published methodology for
similar compounds.[4]

General Procedure for Rh-Catalyzed Asymmetric Reductive Heck Reaction:

e To a vial equipped with a magnetic stir bar, [Rh(cod)OH]z (3 mol%) and a suitable chiral
ligand (e.g., (S)-Segphos, 7 mol%) are added.

e The vial is sealed, evacuated, and backfilled with argon (repeated three times).

o Toluene, an additional solvent such as THP, and water are added, followed by an aqueous
solution of CsOH (2.0 equivalents).

e The catalyst solution is stirred at 70 °C for 10 minutes.

e The arylboronic acid (e.g., 4-nitrophenylboronic acid, 3.0 equivalents) and the
dihydropyridine substrate (1.0 equivalent) are then added.

e The resulting mixture is stirred at 70 °C for approximately 20 hours.

» Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent
like Et20, and passed through a silica gel plug to remove inorganic salts.

e The solvent is removed under reduced pressure to yield the crude 3-aryl-tetrahydropyridine
product, which can be further purified by column chromatography.

The final reduction of the tetrahydropyridine to the piperidine can typically be achieved through
catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen
atmosphere.[5]

Potential Biological and Pharmacological Activities
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Specific biological data for 3-(4-Nitrophenyl)piperidine is scarce. However, the broader class
of piperidine derivatives is known to exhibit a wide range of pharmacological activities.[6][7]
These include, but are not limited to, anticancer, anti-inflammatory, and neuroprotective effects.
[6][7] For instance, certain phenyl piperidine derivatives have been investigated as CCR2
antagonists, which are relevant in inflammatory diseases.[8]

The nitrophenyl group itself is a common moiety in compounds with diverse biological activities,
including antimicrobial and anticancer properties. Therefore, it is plausible that 3-(4-
Nitrophenyl)piperidine could be a subject of interest in drug discovery programs targeting a
variety of signaling pathways.

Given the lack of specific target information for 3-(4-Nitrophenyl)piperidine, a generalized
diagram of a G-protein coupled receptor (GPCR) signaling pathway is presented below. Many
piperidine-based drugs exert their effects by modulating such pathways.
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Generalized GPCR Signaling Cascade

Piperidine Derivative

(Potential Ligand)

Binds to

GPCR

ctivates

G-Protein

Modulates

Effector Enzyme
(e.g., Adenylyl Cyclase)

Produces

Second Messenger
(e.g., CAMP)

Activates
Protein Kinase A

Phosphorylates targets leading to

Cellular Response

Click to download full resolution via product page

A simplified representation of a GPCR signaling pathway.
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Characterization Data

Comprehensive, experimentally-derived spectral data (NMR, IR, Mass Spectrometry) for 3-(4-
Nitrophenyl)piperidine is not readily available in public databases. Researchers synthesizing
this compound would need to perform full characterization to confirm its identity and purity.

Conclusion

3-(4-Nitrophenyl)piperidine represents an interesting scaffold for medicinal chemistry
exploration due to the established biological significance of both the piperidine and nitrophenyl
moieties. While specific data on this particular isomer is limited, this guide provides a
framework for its synthesis based on modern catalytic methods and highlights potential areas
of pharmacological investigation. Further research is warranted to fully elucidate the synthetic
protocols, physicochemical properties, and biological activities of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine -
PMC [pmc.ncbi.nlm.nih.gov]

3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
| Department of Chemistry [chem.ox.ac.uk]

4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine
[organic-chemistry.org]

5. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds -
Google Patents [patents.google.com]

6. ijnrd.org [ijnrd.org]

7. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI
[encyclopedia.pub]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b172221?utm_src=pdf-body
https://www.benchchem.com/product/b172221?utm_src=pdf-body
https://www.benchchem.com/product/b172221?utm_src=pdf-body
https://www.benchchem.com/product/b172221?utm_src=pdf-custom-synthesis
https://xingweili.snnu.edu.cn/7.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10326878/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10326878/
https://www.chem.ox.ac.uk/publication/1489587/europe-pubmed-central
https://www.chem.ox.ac.uk/publication/1489587/europe-pubmed-central
https://www.organic-chemistry.org/abstracts/lit9/091.shtm
https://www.organic-chemistry.org/abstracts/lit9/091.shtm
https://patents.google.com/patent/EP0825979B1/en
https://patents.google.com/patent/EP0825979B1/en
https://www.ijnrd.org/papers/IJNRD2402051.pdf
https://encyclopedia.pub/entry/40989
https://encyclopedia.pub/entry/40989
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b172221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» 8. Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists -
PubMed [pubmed.nchbi.nlm.nih.gov]

 To cite this document: BenchChem. [An In-depth Technical Guide to 3-(4-
Nitrophenyl)piperidine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b172221#3-4-nitrophenyl-piperidine-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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